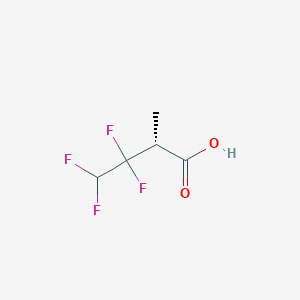
2-Amino-6-bromoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a carboxylic acid group at the third position of the quinoline ring The molecular formula of this compound is C10H7BrN2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-Aminoquinoline-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Reduction: The compound can be reduced to form this compound derivatives with lower oxidation states.
Substitution: The bromine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Reduced quinoline derivatives with amine or alcohol functional groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Amino-6-bromoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
2-Aminoquinoline-3-carboxylic acid: Lacks the bromine atom at the sixth position.
6-Bromoquinoline-3-carboxylic acid: Lacks the amino group at the second position.
2-Amino-6-chloroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the sixth position.
Uniqueness: 2-Amino-6-bromoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
IUPAC Name |
2-amino-6-bromoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQAVNPDAQMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2616983.png)
![methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2616984.png)


![rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B2616987.png)

![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine](/img/structure/B2617000.png)



